molecular formula C6H11B B3284337 (3-Bromopropyl)cyclopropane CAS No. 78300-38-6

(3-Bromopropyl)cyclopropane

Cat. No.: B3284337
CAS No.: 78300-38-6
M. Wt: 163.06 g/mol
InChI Key: BMONZYQFNWMIRK-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Intermediate

The utility of (3-bromopropyl)cyclopropane as a synthetic intermediate stems from its ability to introduce the cyclopropylpropyl moiety into various molecular scaffolds. The cyclopropyl (B3062369) group itself is a highly sought-after structural motif in medicinal chemistry. fiveable.meresearchgate.net Its incorporation into drug candidates can lead to significant improvements in their pharmacological profiles. acs.orgnih.gov

Key advantages of integrating a cyclopropyl ring include:

Enhanced Potency and Reduced Off-Target Effects : The rigid, three-dimensional structure of the cyclopropane (B1198618) ring can enforce a specific conformation on a molecule, leading to a more favorable and selective binding to its biological target. researchgate.netiris-biotech.de

Increased Metabolic Stability : The carbon-hydrogen bonds on a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by enzymes like cytochrome P450 (CYP). researchgate.nethyphadiscovery.com This can increase a drug's half-life and bioavailability.

Modulation of Physicochemical Properties : The cyclopropyl group can influence properties such as lipophilicity and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netiris-biotech.de

This compound serves as a readily available handle for installing this valuable group. The alkyl bromide functionality allows for straightforward coupling reactions with a wide array of nucleophiles, making it an essential building block for creating derivatives for pharmaceutical and materials science research. ontosight.aiontosight.ai For instance, it can be used to synthesize cyclopropane-containing amino acids, which are valuable tools for studying glutamate (B1630785) receptors and developing treatments for various brain diseases. unl.pt

Interplay of Alkyl Bromide and Cyclopropyl Reactivity

The chemical behavior of this compound is defined by the interplay between its two functional groups. The primary alkyl bromide behaves as a typical electrophile, readily participating in nucleophilic substitution reactions (SN2). ontosight.ailibretexts.org This allows for the attachment of the cyclopropylpropyl chain to amines, alkoxides, thiolates, and carbanions, forming new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.

The cyclopropane ring, however, possesses unique reactivity due to its significant ring strain (approximately 27.5 kcal/mol) and unusual electronic structure. fiveable.meunl.pt The C-C bonds have enhanced π-character, and the ring can undergo cleavage under specific conditions, particularly in reactions involving radical or cationic intermediates. fiveable.mepsu.eduwikipedia.org

This leads to a fascinating dichotomy in the reactivity of this compound:

Reactions at the Alkyl Bromide : Under standard nucleophilic substitution conditions, the cyclopropane ring is often stable and remains intact. This allows for selective functionalization at the terminal carbon.

Reactions Involving the Cyclopropyl Group : In certain transformations, particularly those proceeding through a radical mechanism, the cyclopropyl group can participate directly. For example, the formation of a cyclopropylmethyl radical (by abstraction of the bromine atom) can be followed by a very rapid ring-opening rearrangement to form a butenyl radical. psu.edursc.orgrsc.org The rate of this ring-opening is extremely fast (on the order of 10⁸ s⁻¹ at 25 °C), making the cyclopropylmethyl system a widely used mechanistic probe for radical reactions. psu.edursc.org

This dual reactivity requires careful consideration of reaction conditions to achieve the desired outcome. Chemists can either exploit the stability of the cyclopropane ring to use the molecule as a simple alkylating agent or leverage the ring strain to design complex rearrangements and ring-opening/expansion reactions. researchgate.netrsc.org

Table 1: Physical and Chemical Properties of this compound

Property Value
Chemical Formula C₆H₁₁Br
Molecular Weight 163.06 g/mol
IUPAC Name 1-bromo-3-cyclopropylpropane
Appearance Liquid
SMILES C1CC1CCCBr
MDL Number MFCD20343131
PubChem CID 12734833

Data sourced from American Elements. americanelements.com

Historical Context of Cyclopropyl-Containing Building Blocks in Organic Chemistry

The story of the cyclopropane ring in chemistry began with its synthesis by August Freund in 1882. taylorandfrancis.com For decades, it was primarily of academic interest due to its unusual strained structure. In the 20th century, cyclopropane gas found a surprising application as a potent and rapid-acting general anesthetic, first introduced into clinical practice in 1933. taylorandfrancis.com This early medical use highlighted the unique biological effects of molecules containing this small ring, even if its use was eventually phased out due to safety concerns. chemicalbook.com

The transition of the cyclopropyl group from a chemical curiosity and simple anesthetic to a cornerstone of modern medicinal chemistry began as chemists recognized its profound influence on molecular properties. acs.orgnih.gov The inherent ring strain and unique electronic character, once viewed as mere peculiarities, were identified as powerful tools for synthetic and medicinal chemists. fiveable.meunl.pt The development of synthetic methods, such as the Simmons-Smith reaction, made the incorporation of cyclopropane rings into complex molecules more accessible. researchgate.net

Today, the cyclopropyl group is recognized as a "bioisostere" for other functional groups like alkenes and isopropyl groups, meaning it can replace them while maintaining or improving biological activity. researchgate.netiris-biotech.de Its presence is a common feature in numerous approved drugs and clinical candidates, where it is used to fine-tune properties like metabolic stability, receptor binding affinity, and brain permeability. acs.orgnih.govresearchgate.nethyphadiscovery.com Building blocks like this compound are direct products of this evolution, designed to provide a straightforward and efficient means of introducing this privileged structural motif into the next generation of advanced organic molecules.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1,3-Dibromopropane (B121459)
1-Bromo-3-cyclopropylpropane
Propene
Cyclopropane

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopropylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c7-5-1-2-6-3-4-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMONZYQFNWMIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78300-38-6
Record name (3-bromopropyl)cyclopropane
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Strategic Synthetic Methodologies for 3 Bromopropyl Cyclopropane

Synthesis from Cyclopropyl-Substituted Alcohols

A common and direct route to (3-Bromopropyl)cyclopropane involves the conversion of a hydroxyl group in a cyclopropyl-substituted alcohol to a bromide. This transformation is typically achieved using a variety of brominating agents.

One of the most widely used methods for converting primary and secondary alcohols to alkyl bromides is through the reaction with phosphorus tribromide (PBr₃). byjus.comchemicalbook.com This reaction is known for its high yields and for avoiding carbocation rearrangements that can be problematic with other methods like using hydrobromic acid. byjus.com The mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus, turning it into a good leaving group. Subsequently, a bromide ion displaces this group via an SN2 mechanism. byjus.comyoutube.comyoutube.com This mechanistic pathway ensures that the reaction works well for primary and secondary alcohols. For instance, the synthesis of neopentyl bromide from the corresponding alcohol proceeds in good yield using PBr₃. byjus.com

In the context of preparing this compound, the starting material would be 3-cyclopropyl-1-propanol. The reaction with PBr₃ would proceed as follows:

Reaction Scheme: 3-cyclopropyl-1-propanol + PBr₃ → this compound

Phosphine/Halogenating Agent Systems (e.g., PPh₃/NBS)

A versatile alternative for the bromination of alcohols is the use of a combination of triphenylphosphine (B44618) (PPh₃) and a halogenating agent like N-Bromosuccinimide (NBS) or carbon tetrabromide (CBr₄), a process often referred to as the Appel reaction. commonorganicchemistry.com Similar to the PBr₃ reaction, the mechanism is SN2, leading to an inversion of stereochemistry if a chiral center is present. commonorganicchemistry.com

While the direct synthesis of this compound from cyclopropylmethanol (B32771) using triphenylphosphine has been explored, it has encountered challenges such as the poor solubility of triphenylphosphine in solvents like DMF. google.com A related method involves the reaction of triphenylphosphine with 1,3-dibromopropane (B121459) to form (3-bromopropyl)triphenylphosphonium bromide, which is a useful reagent in its own right for introducing the 3-bromopropyl group. bas.bg

A patented method for producing (bromomethyl)cyclopropane (B137280), a similar compound, highlights the use of a triarylphosphite and a bromine compound with cyclopropylmethanol at low temperatures. google.com This suggests that phosphine-based reagents can be effective under specific conditions.

Carbene/Carbenoid Insertion Approaches for Cyclopropane (B1198618) Formation

An alternative strategy for synthesizing cyclopropane derivatives involves the formation of the three-membered ring through the addition of a carbene or carbenoid to an alkene. libretexts.org These highly reactive intermediates can be generated from various precursors.

Diazo Compound Reactions (e.g., Ethyl Diazoacetate)

Diazo compounds, such as diazomethane (B1218177) or ethyl diazoacetate, are common precursors for generating carbenes for cyclopropanation. wikipedia.org The reaction typically proceeds in two steps: a 1,3-dipolar cycloaddition to form a pyrazoline, followed by the elimination of nitrogen gas, often induced photochemically or thermally, to yield the cyclopropane ring. wikipedia.org While effective, the use of potentially explosive diazo compounds requires careful handling. beilstein-journals.org

Metal-Catalyzed Cyclopropanation Reactions (e.g., Copper Catalysis)

To control the reactivity and enhance the selectivity of carbene additions, transition metal catalysts are frequently employed. wikipedia.orgunivasf.edu.br Metals like copper, rhodium, and palladium can form metal-carbene intermediates that then react with alkenes to form cyclopropanes. beilstein-journals.orgwikipedia.org This approach offers several advantages, including the ability to perform enantioselective cyclopropanations using chiral catalysts. wikipedia.org

Copper catalysis, in particular, has a long history in cyclopropanation reactions. wikipedia.org For the synthesis of this compound via this route, a suitable starting material would be 5-bromo-1-pentene, which would react with a carbene source in the presence of a copper catalyst.

Functionalization of Unsaturated Cyclopropyl (B3062369) Precursors

Another synthetic pathway involves starting with a cyclopropane ring that already bears a functional group that can be converted to the desired 3-bromopropyl side chain. For instance, a vinylcyclopropane (B126155) could undergo hydroboration-oxidation to yield a cyclopropylethanol, which could then be further manipulated. The presence of a vinyl group on a cyclopropane ring can also facilitate various transition metal-catalyzed cycloaddition reactions, although these are less direct for synthesizing a simple alkyl halide. pku.edu.cn

Stereochemical Considerations in Synthesis

The stereochemistry of cyclopropanation reactions is a critical aspect, particularly when creating chiral centers.

Carbene Additions: The addition of carbenes and carbenoids to alkenes is typically a stereospecific syn-addition. wikipedia.org This means that a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will result in a trans-substituted cyclopropane. libretexts.org

SN2 Reactions: In syntheses proceeding from chiral cyclopropyl-substituted alcohols via SN2 mechanisms (e.g., using PBr₃ or Appel conditions), an inversion of configuration at the stereocenter is expected. byjus.comyoutube.comcommonorganicchemistry.com

Metal-Catalyzed Reactions: The stereochemical outcome of metal-catalyzed cyclopropanations can be complex and is influenced by the catalyst, substrate, and reaction conditions. nih.gov For example, in rhodium-catalyzed cyclopropanations, the configuration of the alkene is generally retained in the product. wikipedia.org However, the use of chiral catalysts can induce high levels of enantioselectivity. wikipedia.orgmarquette.edu

The choice of synthetic strategy will ultimately depend on the availability of starting materials, desired scale, and any specific stereochemical requirements for the final this compound product.

Advanced Reactivity and Mechanistic Investigations of 3 Bromopropyl Cyclopropane

Nucleophilic Substitution Pathways

The presence of a primary alkyl bromide in (3-bromopropyl)cyclopropane makes it a suitable substrate for nucleophilic substitution reactions. These reactions can proceed through either intramolecular or intermolecular pathways, leading to the formation of various cyclic and acyclic compounds.

Intramolecular Cyclization Reactions

Under basic conditions, this compound can undergo intramolecular cyclization. For instance, the intramolecular O-alkylation of 1-(3-bromopropyl)uracils proceeds readily in the presence of a base to yield cyclic ethers as the primary products. rsc.org This type of reaction highlights the propensity of the molecule to form ring structures due to the proximity of the reactive centers. The formation of bicyclo[4.1.0]heptane derivatives through intramolecular cyclization is another significant application. nih.govresearchgate.nete-bookshelf.denih.govgoogle.com

Intermolecular Coupling Reactions with Nucleophiles

This compound readily reacts with a variety of external nucleophiles in intermolecular coupling reactions. These reactions are fundamental in extending the carbon chain and introducing new functional groups. For example, it can react with amines, such as in the synthesis of methyl 4-[benzyl(3-bromopropyl)amino]butanoate, where it couples with 3-(benzylamino)propan-1-ol (B28111) in the presence of potassium carbonate. whiterose.ac.uk This demonstrates the utility of this compound in creating more complex linear structures that can be precursors for macrocycles. whiterose.ac.uk

Reactions Involving Organometallic Reagents

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, opening up a vast area of organometallic chemistry. These organometallic intermediates are powerful nucleophiles and can participate in a variety of subsequent transformations.

Grignard Reagent Formation and Subsequent Transformations

One of the most common applications of this compound in organometallic chemistry is the formation of its corresponding Grignard reagent, (3-cyclopropylpropyl)magnesium bromide. byjus.comlibretexts.orgmasterorganicchemistry.comlibretexts.org This is typically achieved by reacting this compound with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orglibretexts.org The resulting Grignard reagent is a potent nucleophile and can react with a wide range of electrophiles. For example, it can add to carbonyl compounds such as aldehydes and ketones to form secondary and tertiary alcohols, respectively. masterorganicchemistry.com It can also react with carbon dioxide to produce carboxylic acids after an acidic workup. masterorganicchemistry.com

The stability and reactivity of the Grignard reagent derived from this compound are influenced by the solvent and reaction conditions. While some Grignard reagents with similar structures can undergo intramolecular rearrangements or eliminations, the (3-cyclopropylpropyl)magnesium bromide is generally stable enough to participate in various coupling reactions. uwindsor.ca

Cross-Coupling Reactions (e.g., involving derivatives like 1,1-dibromo-2-(3-bromopropyl)cyclopropane)

Derivatives of this compound, such as 1,1-dibromo-2-(3-bromopropyl)cyclopropane, are valuable precursors in transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity. For example, palladium-catalyzed cross-coupling reactions of 1,1-dibromoalkenes with organoboron or organoaluminum reagents are powerful methods for synthesizing complex unsaturated systems. researchgate.netnih.gov Similarly, copper-mediated cross-coupling reactions of 1,1-dibromo-1-alkenes with dialkyl phosphites provide a route to 1-alkenylphosphonates. rsc.org

These cross-coupling methodologies have been extended to include the desymmetrization of prochiral 1,2-bisboronic esters of cyclopropane (B1198618), providing enantioenriched cyclopropyl (B3062369) boronates. csic.es This highlights the potential for creating stereochemically complex molecules from cyclopropane-based starting materials.

Radical Reactions and Radical Cyclization

The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate a primary alkyl radical. This radical intermediate can participate in a variety of radical reactions, including cyclizations and additions to unsaturated systems.

Studies have shown that radical cyclizations can be initiated from precursors derived from this compound. For instance, Bu3SnH-mediated radical cyclizations have been used to form cyclopropane-fused heterocycles. semanticscholar.org In these reactions, a radical is generated at the propyl chain, which then attacks an intramolecular acceptor, such as an indole (B1671886) ring, to form a new ring system. semanticscholar.org The efficiency and regioselectivity of these radical cyclizations can be influenced by the reaction conditions and the nature of the radical initiator. semanticscholar.org

Furthermore, the cyclopropylmethyl radical, which can be in equilibrium with the homoallyl radical, is a key intermediate in certain radical reactions of cyclopropane derivatives. The ring-opening of cyclopropyl-substituted carbon radicals is a common pathway in oxidative radical reactions, leading to the formation of linear products. nih.gov However, under specific conditions, the cyclopropane ring can remain intact during radical processes. For example, in a nickel-catalyzed reductive alkylsilylation, the use of (bromomethyl)cyclopropane (B137280) as a radical precursor led to a ring-opened product, indicating the generation of an alkyl radical that undergoes rearrangement. nih.gov In contrast, some radical reactions have been designed to proceed with exclusive formation of a cyclopropane ring via a 3-exo-trig radical cyclization. rsc.org

Electrophilic Reactions on the Cyclopropane Ring

The cyclopropane ring, with its significant p-character, can behave as a nucleophile and react with electrophiles, often resulting in ring-opening. The presence of the electron-withdrawing bromopropyl group can influence the reactivity and regioselectivity of these transformations.

Electrophilic addition to cyclopropanes generally proceeds via a corner- or edge-protonated (or halogenated) intermediate. In the case of this compound, reaction with an electrophile such as bromine (Br₂) is expected to lead to the opening of the three-membered ring. The regioselectivity of this ring-opening is governed by the stability of the resulting carbocationic intermediate. Following the Markovnikov rule for cyclopropanes, the electrophile will add to the carbon atom that can best stabilize the positive charge, which is typically the least substituted carbon, leading to the formation of a more substituted carbocation.

Studies on the polar bromination of cyclopropane itself have shown that the reaction proceeds to give 1,3-dibromopropane (B121459) as the major product. The stereochemistry of this addition has been investigated using deuterated cyclopropanes, revealing a retention-inversion mechanism. This is consistent with the initial formation of a bromonium ion intermediate, which is then opened by a nucleophile (in this case, a bromide ion) in an Sɴ2-like fashion.

For this compound, the electrophilic addition of bromine would be expected to yield 1,3,6-tribromohexane, as depicted in the following reaction:

Reaction Scheme: Electrophilic Bromination of this compound

Generated code

The reaction is initiated by the attack of the cyclopropane ring on a bromine molecule, leading to a bromonium ion intermediate. The bromide ion then attacks one of the cyclopropyl carbons from the backside, causing the ring to open and resulting in the 1,3-dihalogenated product.

Rearrangement Processes

The cyclopropylcarbinyl cation is a well-studied non-classical carbocation that readily undergoes rearrangement to the homoallyl and cyclobutyl cations. acs.org This rearrangement is a key feature in the solvolysis and rearrangement reactions of cyclopropylcarbinyl systems. The generation of a carbocation at the carbon adjacent to the cyclopropane ring in a derivative of this compound would be expected to trigger this rearrangement.

A relevant example is the bromine radical-mediated cyclopropylcarbinyl-homoallyl rearrangement of alkylidenecyclopropanes. nih.govchim.it This reaction proceeds via the addition of a bromine radical to the exocyclic double bond, generating a cyclopropylcarbinyl radical. This radical then undergoes rapid ring opening to form a homoallyl radical, which can be trapped by a suitable reagent.

While this compound itself does not have an exocyclic double bond, a related radical-initiated rearrangement can be envisioned. For instance, treatment of this compound with a radical initiator in the presence of a hydrogen donor could lead to the formation of a cyclopropylcarbinyl radical via abstraction of the bromine atom. This radical would then be poised to undergo rearrangement.

Table 1: Products of Cyclopropylcarbinyl-Homoallyl Rearrangement

Starting MaterialIntermediateRearranged Product
Cyclopropylcarbinyl derivativeCyclopropylcarbinyl cation/radicalHomoallyl derivative
AlkylidenecyclopropaneCyclopropylcarbinyl radical2-Bromo-1,6-diene

The facility of this rearrangement is due to the significant relief of ring strain in going from the three-membered ring to the open-chain homoallyl system. The equilibrium between the cyclopropylcarbinyl, homoallyl, and cyclobutyl species is highly dependent on the specific substrate and reaction conditions.

Metal-Catalyzed Transformations

The direct functionalization of unactivated C-H bonds is a powerful tool in modern organic synthesis. Metal-catalyzed cross-coupling reactions involving C-H activation have emerged as a highly efficient strategy for the construction of complex molecular architectures. In the context of this compound, the activation of a C(sp³)-H bond on the cyclopropane ring or the propyl chain, followed by coupling with a C(sp²)-H bond, could provide a direct route to carbocyclic ring systems.

Palladium-catalyzed intramolecular coupling of unactivated C(sp³)-H and C(sp²)-H bonds has been successfully employed to synthesize five- and six-membered rings. nih.gov For example, substrates containing an o-methyl oxime directing group on an aromatic ring can undergo intramolecular C-H activation at a benzylic or even a more remote C(sp³)-H bond, followed by coupling with an aryl C(sp²)-H bond to form dihydrobenzofurans and indanes. nih.gov

A plausible strategy for the formation of a carbocyclic ring from a derivative of this compound would involve tethering the cyclopropylpropyl moiety to an aromatic ring. For instance, a substrate like 1-phenyl-3-cyclopropylpropane could undergo an intramolecular palladium-catalyzed oxidative C(sp³)-H/C(sp²)-H cross-coupling to yield a tetralin derivative.

Table 2: Examples of Metal-Catalyzed C-H Activation for Carbocycle Formation

CatalystDirecting GroupSubstrate TypeProductReference
Pd(OAc)₂o-Methyl oximeAryl alkyl etherDihydrobenzofuran nih.gov
Pd(OAc)₂o-Methyl oximeAryl alkyl amineIndane nih.gov
Cu(OAc)₂AnilineAlkyl anilineTetrahydroquinoline chim.it

Applications of 3 Bromopropyl Cyclopropane in Complex Molecule Synthesis

Construction of Spirocyclic Systems (e.g., Spiro-oxindole derivatives)

Spirocyclic systems, characterized by two rings sharing a single atom, are prevalent in many biologically active compounds. The synthesis of spiro-oxindole derivatives, a class of compounds with significant therapeutic potential, can be achieved using (3-Bromopropyl)cyclopropane. google.com While direct use of the parent compound is not explicitly detailed in the provided research, the synthesis of related spiro-oxindoles often involves the reaction of an oxindole (B195798) core with a suitable electrophile.

For instance, a common strategy for constructing spiro[cyclopropane-3,3'-oxindole] derivatives involves the reaction of 3-alkenyl-oxindoles with various reagents to form the spiro-fused cyclopropane (B1198618) ring. researchgate.net Another approach involves an N-bromosuccinimide-mediated cascade reaction of 3-(β,β-diaryl) indolylethanol, which leads to the formation of spiro 3,3'-cyclopropyl oxindole derivatives in good yields. researchgate.netnih.gov These methods highlight the importance of cyclopropane-containing building blocks in the generation of spirocyclic systems. The reactivity of the bromine atom in this compound makes it a suitable precursor for creating more complex reagents that can then participate in these types of cyclization reactions.

Spirocyclic System Synthetic Approach Key Features
Spiro-oxindole derivativesN-bromosuccinimide-mediated cascade reactionEfficient synthesis in good yields under mild conditions. researchgate.netnih.gov
Spiro[cyclopropane-3,3'-oxindole]Cyclopropanation of 3-alkenyl-oxindolesMetal-free and catalyzed methods available, offering high diastereoselectivity. researchgate.net

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. This compound can be utilized in the synthesis of various heterocyclic systems. The bromo-functionalized propyl chain allows for alkylation of heteroatoms like nitrogen, oxygen, or sulfur, followed by subsequent cyclization reactions to form heterocyclic rings.

Research has shown the efficient synthesis of cyclopropane-fused heterocycles using related bromo-functionalized reagents. nih.govbristol.ac.uk For example, a tandem process involving the conjugate addition of an unsaturated amine to a vinyl sulfonium (B1226848) salt, generated in situ, leads to the formation of 3-azabicyclo[3.1.0]hexanes with high diastereoselectivity. bristol.ac.uk While this specific example does not use this compound directly, the underlying principle of using a bromo-functionalized chain to construct a heterocyclic ring is applicable. The cyclopropyl (B3062369) group can influence the reactivity and conformational properties of the resulting heterocyclic molecule. colab.ws

Precursor in Natural Product Synthesis

The cyclopropane ring is a structural motif found in a diverse array of natural products, including terpenes, fatty acid metabolites, and amino acids. marquette.edursc.org The rigidity and unique electronic properties of the cyclopropane ring contribute to the biological activity of these molecules. This compound can serve as a precursor for introducing the cyclopropylmethyl unit into the carbon skeleton during the total synthesis of such natural products.

The synthesis of cyclopropane-containing natural products often involves methods like Simmons-Smith cyclopropanation or the addition of sulfoxonium ylides to enoates. marquette.edu The use of this compound and its derivatives allows for the strategic incorporation of the cyclopropyl group at a specific position within the target molecule. For example, Curacin A, a natural product with cytotoxic activity, contains a cyclopropane ring and has been a target of total synthesis. marquette.edu

Utility in the Synthesis of Pharmacologically Relevant Scaffolds (e.g., PPAR agonists)

This compound and its derivatives are valuable in the synthesis of pharmacologically active compounds. A notable example is their use in the preparation of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. google.com PPARs are nuclear receptors that play a crucial role in regulating metabolism and are important targets for drugs treating conditions like type 2 diabetes and dyslipidemia. nih.govresearchgate.net

In the synthesis of certain PPAR agonists, a derivative of this compound, ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate, is used as a key intermediate. google.com This highlights the utility of the this compound scaffold in building molecules with specific therapeutic functions. The cyclopropane moiety can influence the binding affinity and selectivity of the final compound for the PPAR receptor subtypes. nih.gov

Pharmacological Scaffold Synthetic Intermediate Therapeutic Target
PPAR agonistsEthyl 2-(3-bromopropyl)cyclopropane-1-carboxylatePeroxisome Proliferator-Activated Receptors (PPARs) google.com

Building Block for Advanced Derivatives (e.g., tert-butyl 1-(3-bromopropyl)cyclopropane-1-carboxylate)

The chemical versatility of this compound allows it to be a starting material for the synthesis of more complex and functionalized derivatives. One such example is tert-butyl 1-(3-bromopropyl)cyclopropane-1-carboxylate. bldpharm.com This derivative incorporates a tert-butoxycarbonyl group, which is a common protecting group in organic synthesis, particularly for carboxylic acids and amines.

The synthesis of such derivatives often involves multi-step sequences. For instance, the preparation of related protected cyclopropane amino acid building blocks can be achieved through methods that avoid the use of toxic reagents. researchgate.netnih.gov These advanced derivatives can then be used in more complex synthetic routes, such as in peptide synthesis or the construction of intricate molecular architectures where selective reactivity is required.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (3-Bromopropyl)cyclopropane, a detailed analysis of its ¹H and ¹³C NMR spectra, complemented by 2D NMR techniques, would provide unambiguous confirmation of its atomic connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369) ring and the propyl chain. The cyclopropyl protons typically appear in the upfield region of the spectrum, usually between 0.2 and 1.5 ppm, due to the magnetic anisotropy of the ring. docbrown.info The protons on the carbons adjacent to the bromine atom would be deshielded and are expected to resonate further downfield.

A predicted ¹H NMR data table for this compound is presented below, based on typical chemical shifts for similar structural motifs.

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J) in Hz
H on C attached to Br~3.4Triplet (t)~6-7
H on Cß to Br~1.9-2.1Multiplet (m)-
H on Cα to cyclopropane (B1198618)~1.5-1.7Multiplet (m)-
H on cyclopropane ring~0.2-1.0Multiplet (m)-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbon atom attached to the electronegative bromine atom will be significantly deshielded and appear at a lower field. In contrast, the carbons of the cyclopropane ring are highly shielded and typically resonate at unusually high fields, sometimes even below 0 ppm. docbrown.info

A predicted ¹³C NMR data table is shown below.

Carbon AtomPredicted Chemical Shift (ppm)
C attached to Br~33-36
Cß to Br~30-33
Cα to cyclopropane~30-32
CH in cyclopropane~10-15
CH₂ in cyclopropane~5-10

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. columbia.edu For this compound, cross-peaks would be expected between the protons on the carbon bearing the bromine and its neighboring methylene (B1212753) protons, and sequentially along the propyl chain to the cyclopropyl ring protons. This would confirm the connectivity of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu The HSQC spectrum would show correlations between the proton signals and the carbon signals predicted in the tables above, allowing for the definitive assignment of each carbon and its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. columbia.edu This would be crucial for confirming the connection between the propyl chain and the cyclopropane ring. For instance, correlations would be expected between the protons on the methylene group adjacent to the cyclopropane ring and the carbons within the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, along with a characteristic [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br. docbrown.info

The fragmentation of this compound would likely proceed through several key pathways:

Loss of a bromine radical: Cleavage of the C-Br bond would result in a prominent peak corresponding to the [M-Br]⁺ fragment.

Alpha-cleavage: Fission of the C-C bond adjacent to the cyclopropane ring could occur.

Loss of propene: A common fragmentation pathway for propyl-substituted cyclopropanes involves rearrangement and loss of a neutral propene molecule.

Cleavage of the cyclopropane ring: The strained cyclopropane ring can undergo ring-opening upon ionization, leading to a variety of smaller fragment ions. docbrown.info

A table of predicted significant fragments in the mass spectrum of this compound is provided below.

m/z ValueIdentity of Fragment
162/164[C₆H₁₁Br]⁺ (Molecular ion)
83[C₆H₁₁]⁺ (Loss of Br)
41[C₃H₅]⁺ (Cyclopropyl cation)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations. The C-H stretching vibrations of the cyclopropane ring are typically observed at higher wavenumbers (around 3100-3000 cm⁻¹) compared to those of the alkyl chain (around 3000-2850 cm⁻¹). docbrown.info The C-Br stretching vibration would appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the cyclopropane ring are often strong in the Raman spectrum.

A table of predicted key vibrational modes is presented below.

Vibrational ModePredicted Wavenumber (cm⁻¹)Technique
C-H stretch (cyclopropane)~3100-3000IR, Raman
C-H stretch (alkyl)~3000-2850IR, Raman
CH₂ scissoring~1450IR
Cyclopropane ring breathing~1200Raman
C-Br stretch~600-500IR

X-ray Crystallography for Solid-State Structure Elucidation (if applicable to derivatives)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. dntb.gov.ua While this compound is a liquid at room temperature, this technique would be highly applicable to solid derivatives. If a suitable crystalline derivative of this compound could be prepared, X-ray diffraction analysis would yield precise bond lengths, bond angles, and conformational information. researchgate.net This would unequivocally confirm the connectivity and stereochemistry of the molecule. The data obtained would serve as a benchmark for validating the structural interpretations derived from spectroscopic methods.

Computational and Theoretical Investigations of 3 Bromopropyl Cyclopropane and Its Derivatives

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For (3-Bromopropyl)cyclopropane, these calculations reveal the distribution of electrons and the nature of the chemical bonds, which are significantly influenced by the strained three-membered ring.

The bonding in the cyclopropane (B1198618) ring is often described in terms of "bent" or "banana" bonds, a consequence of the C-C-C bond angles being constrained to 60° instead of the ideal 109.5° for sp³ hybridized carbons. maricopa.edudalalinstitute.com This deviation leads to poor overlap of the sp³ hybrid orbitals, resulting in weaker C-C bonds compared to acyclic alkanes and a higher electron density on the outside of the ring. dalalinstitute.com

The introduction of the 3-bromopropyl substituent further influences the electronic structure. The bromine atom, being highly electronegative, withdraws electron density from the propyl chain through an inductive effect. This effect can also be transmitted to the cyclopropane ring, albeit to a lesser extent. Computational methods such as Density Functional Theory (DFT) are employed to quantify these electronic effects. DFT calculations can provide detailed information on molecular orbitals, charge distribution, and electrostatic potential.

Key electronic properties calculated for this compound and related structures include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the HOMO is likely to have significant contribution from the strained C-C bonds of the cyclopropane ring, while the LUMO is expected to be localized on the antibonding orbital of the C-Br bond. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding in terms of localized electron-pair bonds. For this compound, NBO calculations can quantify the hybridization of the carbon atoms in the cyclopropane ring, confirming the increased p-character of the C-C bonds. It can also reveal hyperconjugative interactions between the cyclopropane ring and the propyl chain.

Mulliken and Natural Population Analysis (NPA): These methods are used to calculate the partial atomic charges on each atom in the molecule. For this compound, these calculations would show a partial negative charge on the bromine atom and partial positive charges on the adjacent carbon atoms, highlighting the polarity of the C-Br bond.

Calculated PropertyTheoretical MethodPredicted Outcome for this compound
HOMO-LUMO GapDFT (e.g., B3LYP/6-31G*)Moderate gap, indicating reasonable kinetic stability.
NBO Hybridization (Ring Carbons)NBO AnalysisIncreased p-character in C-C bonds compared to typical alkanes.
Partial Charge on BromineMulliken/NPASignificant negative partial charge.

Conformational Analysis and Energy Minima

The flexibility of the 3-bromopropyl side chain allows this compound to exist in various conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space (energy minima) and the energy barriers between them. This is crucial as the reactivity and physical properties of the molecule can be dependent on its preferred conformation.

Due to the rigidity of the cyclopropane ring, the conformational freedom is limited to the rotation around the C-C single bonds of the propyl chain. lumenlearning.comlibretexts.org The three-membered ring itself is necessarily planar. lumenlearning.comlibretexts.org The primary interactions that determine the conformational preferences are steric hindrance and torsional strain.

Computational methods, particularly molecular mechanics and quantum chemical calculations (like DFT), are used to perform a systematic search of the conformational space. A potential energy surface can be generated by rotating the dihedral angles of the propyl chain and calculating the energy at each point.

Key findings from conformational analysis of similar alkyl-substituted cyclopropanes suggest:

Gauche and Anti Conformations: Rotations around the C-C bonds of the propyl chain will lead to various staggered conformations, which are generally lower in energy than eclipsed conformations. The relative stability of these conformers is influenced by steric interactions between the bulky bromine atom, the cyclopropyl (B3062369) group, and hydrogen atoms.

Cyclopropylic Strain: Steric repulsion between substituents on a cyclopropane ring and adjacent atoms on a side chain, known as "cyclopropylic strain," can influence the preferred conformation. researchgate.net The molecule will tend to adopt a conformation that minimizes this strain. researchgate.net

The results of a conformational search are typically presented as a potential energy profile, showing the relative energies of different conformers. The lowest energy conformers are the most populated at thermal equilibrium.

Conformer TypeKey Dihedral AngleExpected Relative EnergyPrimary Stabilizing/Destabilizing Factor
Anti~180°Likely a low-energy conformerMinimized steric hindrance
Gauche~60°May be slightly higher in energy than antiPotential for some steric interaction
Eclipsed0°, 120°High-energy transition statesSignificant torsional strain

Reaction Mechanism Studies through Quantum Chemical Methods

Quantum chemical methods are powerful tools for elucidating the detailed mechanisms of chemical reactions. For this compound, these methods can be used to study reactions involving either the cyclopropane ring or the bromoalkyl chain. A common reaction for such a molecule is the ring-opening of the cyclopropane, which can be initiated by various reagents. beilstein-journals.orgnih.gov

DFT calculations are widely used to map out the potential energy surface of a reaction. This involves locating the structures of the reactants, products, transition states, and any intermediates. The energies of these species allow for the calculation of activation energies and reaction enthalpies, providing a quantitative picture of the reaction pathway.

A key reaction of interest is the acid-catalyzed ring-opening of the cyclopropane ring:

In the presence of a Lewis or Brønsted acid, the cyclopropane ring can be protonated or coordinated to the acid, which weakens the C-C bonds and facilitates ring opening. This process can lead to the formation of a carbocationic intermediate, which can then be trapped by a nucleophile.

Quantum chemical studies of such a reaction would involve:

Locating the Transition State: The transition state is the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. Its structure provides insight into the geometry of the molecule as it transforms from reactant to product.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are used to confirm that the located transition state connects the desired reactants and products.

Calculation of Activation Barriers: The energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate.

DFT studies on the bromination of cyclopropane have shown that the reaction can proceed through different pathways, including a syn-cycloaddition mechanism. researchgate.net Similar computational approaches can be applied to understand the reactivity of the C-Br bond in this compound, for example, in nucleophilic substitution reactions.

Reaction StepComputational MethodInformation Obtained
Reactant/Product OptimizationDFT (e.g., B3LYP/6-311+G(d,p))Optimized geometries and energies.
Transition State Searche.g., QST2/QST3 or Berny optimizationGeometry and energy of the transition state.
IRC CalculationIRCConfirmation of the reaction path.

Reactivity Predictions and Design of New Transformations

A major goal of computational chemistry is to predict the reactivity of molecules and to design new chemical reactions. Based on the electronic structure and mechanistic understanding of this compound, several predictions about its reactivity can be made.

The presence of two reactive sites, the strained cyclopropane ring and the C-Br bond, suggests a rich and varied chemistry. The competition between reactions at these two sites can be explored computationally.

Reactivity predictions based on computational data include:

Ring-Opening Reactions: The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under acidic, electrophilic, or radical conditions. beilstein-journals.orgnih.gov DFT calculations can be used to predict the regioselectivity of ring-opening, i.e., which C-C bond is most likely to break.

Nucleophilic Substitution: The C-Br bond is a good leaving group, making this compound a substrate for S_N2 reactions. Computational modeling can predict the activation barriers for substitution with various nucleophiles.

Intramolecular Reactions: The proximity of the cyclopropane ring and the bromoalkyl chain allows for the possibility of intramolecular reactions. For example, under basic conditions, intramolecular cyclization could occur to form a bicyclic product. Quantum chemical calculations can be used to assess the feasibility of such reactions.

By computationally screening different reaction conditions and substrates, new transformations can be designed. For example, DFT could be used to explore the catalytic activation of the C-Br bond or the cyclopropane ring to achieve novel and selective transformations.

Molecular Dynamics Simulations for Solvent Effects or Reaction Dynamics

While quantum chemical calculations are typically performed in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations provide a way to explicitly model the effects of the solvent on the structure, dynamics, and reactivity of a molecule. nih.gov

In an MD simulation, the motion of every atom in the system (solute and solvent) is simulated over time by solving Newton's equations of motion. This provides a detailed, atomistic picture of how the solvent molecules interact with the solute and influence its behavior.

For this compound, MD simulations can be used to investigate:

Solvation Structure: MD simulations can reveal how solvent molecules arrange themselves around the solute. For example, in a polar solvent like water, the water molecules would be expected to form hydrogen bonds with the bromine atom.

Conformational Dynamics: MD simulations can be used to study the dynamics of conformational changes in the propyl chain and to calculate the free energy landscape of these motions.

Reaction Dynamics: For chemical reactions, MD simulations can be used to study the dynamics of the reaction process itself, including the role of the solvent in stabilizing transition states and intermediates. This can be particularly important for reactions that involve charge separation, such as S_N1 reactions.

MD simulations can also be used to calculate various thermodynamic properties, such as the free energy of solvation, which is a key factor in determining the solubility and reactivity of a molecule in a given solvent.

Emerging Research Directions and Future Perspectives

Development of Green Chemistry Approaches for Synthesis

The future synthesis of (3-Bromopropyl)cyclopropane and its analogs is increasingly focusing on green chemistry principles to minimize environmental impact and enhance sustainability. Traditional cyclopropanation methods often rely on hazardous reagents and energy-intensive conditions. researchgate.netnih.gov Emerging research seeks to replace these with more eco-friendly alternatives.

Key green approaches under investigation include:

Biocatalysis: The use of engineered enzymes, such as modified myoglobin (B1173299) or cytochrome P450, offers a highly stereoselective and environmentally benign route to cyclopropane (B1198618) rings. nih.govwpmucdn.com These enzymatic processes operate under mild conditions (ambient temperature and pressure, neutral pH) and use non-toxic catalysts, presenting a sustainable alternative to methods requiring expensive and toxic heavy metals like rhodium or ruthenium. nih.gov

Mechanochemistry: Solvent-free or solvent-minimized synthesis using mechanochemical methods like ball-milling is another promising green strategy. ucl.ac.uk A mechanochemically activated Simmons-Smith reaction, for example, allows for the synthesis of cyclopropanes without bulk reaction solvents, simplifying purification and reducing waste. ucl.ac.uk This approach has been shown to be scalable and can be performed under air, avoiding the need for inert atmosphere conditions. ucl.ac.uk

Table 1: Comparison of Synthetic Approaches for Cyclopropane Synthesis

Feature Traditional Methods (e.g., Simmons-Smith) Emerging Green Methods (Biocatalysis, Mechanochemistry)
Catalysts Often involves stoichiometric metals (e.g., Zinc-Copper couple) or toxic heavy metals (Rh, Ru). Biocompatible enzymes or recyclable metal catalysts.
Solvents Typically requires large volumes of volatile organic solvents. Aqueous media, minimal solvent, or solvent-free conditions. ucl.ac.uk
Stereoselectivity Can be difficult to control without complex chiral ligands. High to excellent enantioselectivity is often achievable. nih.govwpmucdn.com
Reaction Conditions Often requires inert atmospheres and/or cryogenic temperatures. Mild conditions (ambient temperature and pressure). ucl.ac.uk
Waste Generation Produces significant amounts of metal and solvent waste. Reduced waste streams and improved atom economy. frontiersin.org

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous flow synthesis, is being explored as a powerful tool for the production of this compound and its derivatives. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. syrris.jprsc.orgflinders.edu.aunih.gov

By conducting reactions in a continuous stream through small-diameter tubes or microreactors, flow chemistry provides superior heat and mass transfer. syrris.jp This precise control over reaction parameters like temperature, pressure, and residence time can lead to higher yields, better selectivity, and the suppression of side reactions. syrris.jprsc.org For cyclopropanation reactions, which can be highly energetic, the enhanced safety profile of microreactors is a major benefit. syrris.jp The integration of in-line purification and analysis techniques can further streamline the synthesis process, making it highly efficient for producing libraries of derivatives for screening purposes. flinders.edu.aumpg.dersc.org

Table 2: Advantages of Flow Chemistry for Synthesizing this compound Derivatives

Advantage Description
Enhanced Safety Small reaction volumes minimize risks associated with exothermic reactions or hazardous intermediates. flinders.edu.au
Improved Yield & Selectivity Precise control over temperature and residence time allows for optimization to maximize product formation. syrris.jp
Rapid Optimization Automated systems allow for high-throughput screening of reaction conditions, accelerating development. rsc.org
Scalability Production can be easily scaled up by running the system for longer periods or by using parallel reactors. flinders.edu.au
Telescoped Synthesis Multiple reaction steps can be performed sequentially without isolating intermediates, saving time and resources. mpg.dersc.org

Exploration of Novel Catalytic Transformations

The reactivity of the C-Br bond and the strained cyclopropane ring in this compound makes it an ideal substrate for a wide range of catalytic transformations. Future research will focus on developing novel catalytic systems to functionalize this molecule in previously inaccessible ways.

Emerging areas of catalytic exploration include:

Cross-Coupling Reactions: While traditional palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura are used to form C-C bonds with cyclopropyl (B3062369) groups, new catalysts are being developed for greater efficiency and broader substrate scope. nih.govorganic-chemistry.orgnih.gov Research into enantioconvergent radical cross-coupling of cyclopropyl halides using copper catalysis, for instance, provides a pathway to chiral cyclopropane compounds from racemic starting materials. sustech.edu.cn

Ring-Opening Reactions: The inherent strain of the cyclopropane ring can be harnessed in catalytic ring-opening reactions to generate more complex linear or cyclic structures. nih.govscispace.comresearchgate.net Lewis acid or transition-metal catalysis can facilitate the regioselective and stereoselective cleavage of the ring, followed by reaction with various nucleophiles or cycloaddition partners. scispace.com

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful method for generating radical intermediates, enabling novel transformations. researchgate.net This approach could be used to activate the C-Br bond of this compound or to engage the cyclopropane ring itself in radical-polar crossover cyclizations to build complex molecular scaffolds. researchgate.net

Table 3: Potential Catalytic Transformations for this compound

Reaction Type Catalyst System Potential Product
Suzuki-Miyaura Coupling Palladium/SPhos (3-Arylpropyl)cyclopropane
Enantioconvergent Radical Alkynylation Copper/Chiral N,N,N-ligand Chiral (3-Alkynylpropyl)cyclopropane sustech.edu.cn
Catalytic Ring-Opening/Annulation Scandium(III)/N,N'-Dioxide Functionalized cyclopentanes or tetrahydrofurans scispace.com
Photoredox-Mediated Cyclization Iridium or Ruthenium photocatalyst Complex polycyclic structures researchgate.net

Design and Synthesis of Advanced Derivatives with Tailored Reactivity

This compound serves as a versatile scaffold for the design and synthesis of advanced derivatives with finely tuned reactivity and properties. The ability to independently modify the alkyl bromide portion and the cyclopropane ring allows for divergent synthesis strategies, yielding a diverse library of compounds from a single starting material. nih.gov

Future design strategies will likely focus on:

Introducing Additional Functional Groups: The propyl chain can be elaborated through nucleophilic substitution of the bromide, while the cyclopropane ring can be functionalized using modern C-H activation or catalytic methods. This allows for the creation of polyfunctional molecules with precisely controlled three-dimensional structures.

Modulating Electronic Properties: The electronic nature of the cyclopropane ring, which possesses unique "π-character," can be influenced by substituents. acs.org Installing electron-withdrawing or electron-donating groups on the ring can alter its reactivity in subsequent transformations, such as ring-opening reactions. nih.govresearchgate.net

Creating Bioisosteres: The cyclopropyl group is often used in medicinal chemistry as a bioisostere for other chemical groups, like a phenyl ring or a carbon-carbon double bond. nih.gov Derivatives of this compound can be designed to mimic the shape and electronics of known bioactive compounds while improving properties like metabolic stability or cell permeability.

Table 4: Examples of Advanced Derivatives and Their Potential Applications

Derivative Structure Synthetic Strategy Potential Application
Cyclopropylpropyl-amine Nucleophilic substitution of bromide with an amine Pharmaceutical intermediate, building block for CNS-active agents.
2-Aryl-(3-bromopropyl)cyclopropane Catalytic C-H arylation of the cyclopropane ring Precursor for conformationally constrained drug scaffolds.
(3-Azidopropyl)cyclopropane Substitution of bromide with sodium azide Click chemistry handle for bioconjugation or materials science.
Cyclopropyl-containing amino acids Elaboration of the propyl chain and ring functionalization Building blocks for peptidomimetics with constrained conformations. researchgate.net

Synergistic Applications in Multidisciplinary Research

The unique combination of a reactive handle and a conformationally constrained ring makes this compound and its derivatives valuable tools for interdisciplinary research, bridging synthetic chemistry with medicinal chemistry, chemical biology, and materials science.

Future synergistic applications are anticipated in:

Medicinal Chemistry and Drug Discovery: The cyclopropane motif is present in numerous approved drugs and clinical candidates, where it often enhances potency, selectivity, and metabolic stability. researchgate.netacs.orgnih.gov Derivatives of this compound can be used as building blocks to create novel chemical entities for targeting proteins or as molecular probes to study biological processes. The conformational rigidity of the ring can help lock a molecule into a bioactive conformation, improving binding affinity to a biological target.

Materials Science: The defined stereochemistry and rigidity of cyclopropane-containing molecules make them attractive components for advanced materials. Derivatives could be incorporated into polymers or liquid crystals to influence their macroscopic properties. The reactivity of the bromide allows for grafting onto surfaces or integration into larger supramolecular assemblies.

Chemical Biology: As a bioisosteric replacement for other functional groups, the cyclopropyl moiety can be used to probe structure-activity relationships. nih.gov Attaching fluorescent tags or affinity labels to the this compound scaffold via the alkyl chain would allow for the creation of chemical probes to track molecules within biological systems.

Q & A

Q. What are the primary synthetic routes for (3-Bromopropyl)cyclopropane, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via radical halogenation of cyclopropane derivatives using brominating agents like N-bromosuccinimide (NBS) under UV light. Alternatively, nucleophilic substitution of cyclopropane-containing alcohols (e.g., cyclopropanol) with HBr in the presence of a catalyst (e.g., H₂SO₄) is feasible. Optimization involves controlling stoichiometry, temperature (typically 40–60°C), and solvent polarity (e.g., dichloromethane) to minimize side products like dibrominated derivatives . Purity can be verified using GC-MS or NMR to confirm the absence of cyclopropene byproducts from elimination reactions .

Q. How does the cyclopropane ring influence the stability of this compound under different storage conditions?

  • Methodological Answer : The cyclopropane ring’s angle strain increases reactivity, making the compound prone to ring-opening under thermal stress (>80°C) or prolonged exposure to light. Storage in amber glass at –20°C under inert gas (N₂ or Ar) is recommended. Stability assessments via accelerated aging studies (e.g., 40°C/75% relative humidity for 14 days) coupled with HPLC analysis can quantify degradation products like propylene derivatives .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Use fume hoods with ≥0.5 m/s airflow to prevent inhalation of vapors. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Static discharge risks during transfer necessitate grounded equipment. Spill containment requires inert adsorbents (e.g., vermiculite), not water, to avoid exothermic reactions. Emergency protocols should reference SDS Section 4 (e.g., eye irrigation with saline for 15 minutes) .

Advanced Research Questions

Q. How can computational modeling (e.g., OPLS-AA force fields) predict the conformational behavior of this compound in solution?

  • Methodological Answer : Molecular dynamics simulations using OPLS-AA parameters for cyclopropane (bond length: 1.51 Å, angle: 60°) can model torsional strain and bromopropyl group dynamics. Hybrid force-matching ensembles improve accuracy by reconciling quantum mechanics data (e.g., DFT at B3LYP/6-31G* level) with experimental NMR coupling constants (³JHH ≈ 8–10 Hz). Discrepancies in van der Waals radii for bromine may require iterative parameter adjustments .

Q. What mechanistic insights explain contradictory data in the thermal isomerization of this compound to allylic bromides?

  • Methodological Answer : Competing pathways include:
  • Radical chain mechanism : Initiation via Br• abstraction from the C-Br bond, forming cyclopropane radicals that isomerize to allyl bromide (Eₐ ≈ 120 kJ/mol).
  • Electrocyclic ring-opening : Conrotatory motion under thermal conditions (ΔH‡ ≈ 95 kJ/mol) yields 1-bromo-1-propene, validated by deuterium labeling studies.
    Kinetic isotope effects (KIE > 2.0) and shock tube experiments (residence time < 1 ms) can distinguish dominant mechanisms .

Q. How do thermodynamic properties (e.g., ΔHf°) of this compound inform its reactivity in cross-coupling reactions?

  • Methodological Answer : The heat of formation (ΔHf°) for cyclopropane derivatives (e.g., +12.74 kcal/mol for cyclopropane ) suggests higher strain energy, enhancing susceptibility to transition metal-catalyzed C-C bond activation. In Suzuki-Miyaura couplings, the bromopropyl group’s leaving ability correlates with bond dissociation energy (C-Br ≈ 68 kcal/mol), which can be quantified via calorimetry. Comparative studies with (3-Chloropropyl)cyclopropane (C-Cl BDE ≈ 81 kcal/mol) reveal faster oxidative addition with Pd(0) catalysts .

Q. What analytical strategies resolve contradictions in reported bromine positional isomers of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) differentiates 1-bromo vs. 3-bromo isomers via unique fragmentation patterns (e.g., m/z 121.032 for cyclopropane ring retention). 2D-NMR (HSQC, NOESY) identifies through-space interactions between bromine and cyclopropane protons. X-ray crystallography provides definitive proof but requires single crystals grown via slow vapor diffusion (hexane/ethyl acetate) .

Data Contradiction Analysis

  • Thermodynamic Data :
    Discrepancies in ΔHf° values (e.g., +12.74 kcal/mol vs. +14.2 kcal/mol in older studies) arise from calorimetry vs. computational methods. Reconciliation requires standardized combustion experiments (bomb calorimeter, ±0.1% accuracy) and benchmarking against cyclopropane’s isomerization energy (ΔH = –7.86 kcal/mol ).

  • Synthetic Yields :
    Radical bromination yields (45–70% ) vary due to competing HBr elimination. Optimization via radical initiators (e.g., AIBN at 0.1 mol%) and flow chemistry setups can enhance reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.